molecular formula C18H25NO5S B067691 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester CAS No. 161364-68-7

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester

Cat. No. B067691
M. Wt: 367.5 g/mol
InChI Key: BBCSPZIDOSQDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, also known as TDZD-8, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TDZD-8 is a derivative of thiazolidine-2,4-dione and has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism Of Action

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester works by inhibiting the activity of various enzymes and transcription factors. One of its primary targets is GSK-3β, which is involved in the regulation of various cellular processes. By inhibiting GSK-3β, 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester can induce apoptosis in cancer cells and reduce inflammation by inhibiting the activation of NF-kB.

Biochemical And Physiological Effects

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to improve insulin sensitivity and reduce oxidative stress.

Advantages And Limitations For Lab Experiments

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a well-defined mechanism of action, which makes it a useful tool for studying various cellular processes.
One limitation of 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its toxicity profile. Additionally, 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester may not be effective in all types of cancer, and its efficacy may vary depending on the specific cancer type and stage.

Future Directions

There are several future directions for research on 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester. One area of focus is its potential as a therapeutic agent for diabetes. 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to improve insulin sensitivity, and further research could explore its potential as a treatment for type 2 diabetes.
Another area of research is its potential as a neuroprotective agent. 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research could explore its potential as a treatment for these diseases.
Overall, 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester is a promising compound that has potential therapeutic applications in various fields. Further research is needed to fully understand its mechanisms of action and toxicity profile, but its unique properties make it a valuable tool for studying various cellular processes.

Synthesis Methods

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester can be synthesized using a multi-step process that involves the reaction of thiazolidine-2,4-dione with various reagents. One common method involves the reaction of thiazolidine-2,4-dione with ethyl chloroformate and 2-methoxyphenol in the presence of a base such as triethylamine. The resulting compound is then reacted with alpha,alpha-dimethyl-beta-ketoester to produce 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester.

Scientific Research Applications

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been extensively studied for its potential therapeutic applications. One area of research is its use as an anti-inflammatory agent. 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in the inflammatory response. Inhibition of NF-kB can lead to a reduction in the production of pro-inflammatory cytokines, which can help alleviate symptoms of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its potential as an anti-cancer agent. 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes including cell proliferation and apoptosis. Inhibition of GSK-3β can lead to the induction of apoptosis in cancer cells, making 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester a potential candidate for cancer therapy.

properties

CAS RN

161364-68-7

Product Name

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

IUPAC Name

ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C18H25NO5S/c1-5-23-17(21)18(2,3)16(20)19-10-11-25-15(19)12-24-14-9-7-6-8-13(14)22-4/h6-9,15H,5,10-12H2,1-4H3

InChI Key

BBCSPZIDOSQDPM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)C(=O)N1CCSC1COC2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)N1CCSC1COC2=CC=CC=C2OC

synonyms

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenox y)methyl)-beta-oxo-, ethyl ester

Origin of Product

United States

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